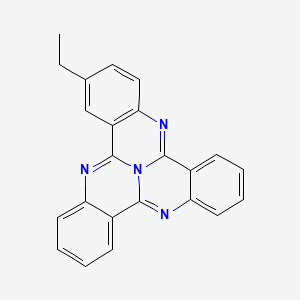

Tricycloquinazoline, 3-ethyl-

Descripción

Tricycloquinazoline (TCQ, CAS RN: 195-84-6) is a polycyclic aromatic heterocyclic compound with the molecular formula C₂₁H₁₂N₄ and a molecular weight of 320.35 g/mol . It features a fused tricyclic structure with peripheral benzene rings and a central nitrogen-containing nucleus.

The 3-ethyl-TCQ derivative introduces an ethyl group (-CH₂CH₃) at the 3-position of the TCQ scaffold.

Propiedades

Número CAS |

313-93-9 |

|---|---|

Fórmula molecular |

C23H16N4 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

4-ethyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |

InChI |

InChI=1S/C23H16N4/c1-2-14-11-12-20-17(13-14)23-25-19-10-6-4-8-16(19)21-24-18-9-5-3-7-15(18)22(26-20)27(21)23/h3-13H,2H2,1H3 |

Clave InChI |

LEKKQGQZKMSQAP-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC2=C(C=C1)N=C3C4=CC=CC=C4N=C5N3C2=NC6=CC=CC=C65 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One method for preparing tricycloquinazoline derivatives involves the nitration of veratraldehyde, followed by reduction to dimethoxy anthranil, which is then trimerized to produce trisubstituted tricycloquinazoline . Another method starts with dichlorotoluene, which is nitrated and oxidized to dichloronitrodiacetoxytoluene. This compound is hydrolyzed to benzaldehyde, partially reduced to anthranil, and finally trimerized to obtain hexachlorotricycloquinazoline .

Industrial Production Methods

Industrial production methods for tricycloquinazoline derivatives typically involve large-scale synthesis using similar routes as described above. The choice of starting materials and reaction conditions can be optimized to improve yield and purity, making the process more cost-effective and scalable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Tricycloquinazoline, 3-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the molecule .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while reduction can produce amine-substituted tricycloquinazolines .

Aplicaciones Científicas De Investigación

Tricycloquinazoline, 3-ethyl- has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of tricycloquinazoline, 3-ethyl- involves its interaction with molecular targets through redox reactions and π–d hybridization. These interactions enable the compound to participate in various chemical processes, such as energy storage and catalysis .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position: Substitution at the 2-position (e.g., 2-Me-TCQ) nearly abolishes carcinogenic activity, suggesting steric or electronic hindrance to metabolic activation . In contrast, 3-Me-TCQ retains metabolic rates similar to TCQ, implying minimal disruption to the central nucleus .

- Substituent Size : Ethyl groups introduce greater steric bulk and lipophilicity compared to methyl or bromo substituents. This may alter solubility, bioavailability, and interaction with biological targets.

2.2. Photophysical Behavior

TCQ and its derivatives exhibit unique photophysical properties, particularly in triplet-state dynamics. For example:

- TCQ and 2-Me-TCQ show similar fluorescence and absorption spectra in polar solvents, but 2-Br-TCQ displays distinct triplet-state quenching due to heavy-atom effects .

- 3-Ethyl-TCQ is hypothesized to exhibit redshifted absorption/emission spectra compared to methyl derivatives due to electron-donating effects of the ethyl group. However, experimental confirmation is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.